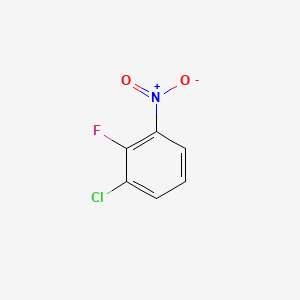

1-Chloro-2-fluoro-3-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190665. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAHXNSORRGCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175287 | |

| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-49-2, 70572-60-0 | |

| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2106-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorofluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ58RN24KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Synthesis of 1-Chloro-2-fluoro-3-nitrobenzene via Nucleophilic Aromatic Substitution

An In-Depth Technical Guide for Chemical Research and Development Professionals

Abstract

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of active molecules.[1][2] 1-Chloro-2-fluoro-3-nitrobenzene is a valuable and highly functionalized intermediate, serving as a versatile building block for more complex chemical entities. This guide provides a comprehensive technical overview of its synthesis from 2,3-dichloronitrobenzene, focusing on the principles of the Halogen Exchange (Halex) reaction. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol derived from established industrial processes, discuss the critical role of reaction parameters, and outline methods for product characterization.

Introduction: The Strategic Importance of Aromatic Fluorination

Fluorinated aromatic compounds are prevalent in a significant percentage of pharmaceuticals and agrochemicals, where the unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—are leveraged to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The target molecule, this compound (CAS No. 2106-49-2)[3][4], provides three distinct points for subsequent chemical modification: the nitro group, which can be reduced to an amine, and the two different halogen atoms, which can participate in various cross-coupling or further substitution reactions.

The synthesis from 2,3-dichloronitrobenzene is an industrially relevant transformation that exemplifies a powerful class of reactions: Nucleophilic Aromatic Substitution (SNAr). Specifically, this conversion is achieved through a Halex reaction, which involves the displacement of a chloride ion by a fluoride ion.[5][6]

The Reaction Mechanism: A Tale of Regioselectivity

The conversion of 2,3-dichloronitrobenzene to this compound is not a random substitution. It is a highly regioselective process governed by the principles of Nucleophilic Aromatic Substitution (SNAr).

The SNAr Addition-Elimination Pathway

Unlike aliphatic SN2 reactions, a direct backside attack on an sp²-hybridized carbon of an aromatic ring is sterically impossible.[7] Instead, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[8][9]

-

Addition Step (Rate-Determining): The nucleophile (fluoride ion, F⁻) attacks the electron-deficient carbon atom bearing a leaving group (chloride), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9]

-

Elimination Step (Fast): The aromaticity is restored as the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂).[7]

The Decisive Role of the Nitro Group

The regioselectivity of the fluorination is dictated by the position of the powerful electron-withdrawing nitro group. For activation to be effective, the EWG must be positioned ortho or para to the leaving group.[8][10] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, significantly stabilizing the intermediate and lowering the activation energy of the rate-determining step.[8][11]

In the 2,3-dichloronitrobenzene substrate:

-

The chlorine atom at the C2 position is ortho to the nitro group at C1.

-

The chlorine atom at the C3 position is meta to the nitro group at C1.

Attack at the C2 position yields a Meisenheimer complex where the negative charge is effectively stabilized by the ortho-nitro group. Conversely, an attack at the C3 position would place the negative charge at positions where it cannot be delocalized onto the nitro group via resonance. Consequently, nucleophilic attack and substitution occur preferentially at the activated C2 position.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. gchemglobal.com [gchemglobal.com]

- 3. H61989.14 [thermofisher.com]

- 4. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Halex process - Wikipedia [en.wikipedia.org]

- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. iscnagpur.ac.in [iscnagpur.ac.in]

An In-depth Technical Guide to 1-Chloro-2-fluoro-3-nitrobenzene: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluoro-3-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1][2] Its trifunctionalized aromatic ring, featuring chloro, fluoro, and nitro substituents, offers a unique combination of reactive sites, making it a valuable building block in the fields of medicinal chemistry and agrochemical research. The strategic placement of these functional groups—particularly the electron-withdrawing nitro group positioned ortho to the fluorine and meta to the chlorine—governs the molecule's reactivity, especially in nucleophilic aromatic substitution reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its characteristic reactivity, and its applications as a synthetic intermediate.

Physicochemical Properties

This compound is typically a yellow to brown liquid or a colorless to yellow crystalline solid with a distinct odor.[1][3] It is stable under normal laboratory conditions. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2106-49-2 | [3][4] |

| Molecular Formula | C₆H₃ClFNO₂ | [4] |

| Molecular Weight | 175.54 g/mol | [4] |

| Appearance | Yellow to brown liquid or colorless to yellow crystal | [1][3] |

| Melting Point | 5 °C (41 °F; 278 K) | [5] |

| Boiling Point | 106 °C at 5 Torr | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in water and many organic solvents like ether and dichloromethane. | [1][2] |

Chemical Structure and Spectroscopic Analysis

The chemical structure of this compound dictates its reactivity and is the foundation for interpreting its spectroscopic data.

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- Cl; C2 -- F; C3 -- N; C4 -- H4; C5 -- H5; C6 -- H6; N -- O1 [style=double]; N -- O2; }

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring chloro, fluoro, and nitro groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹). Other significant peaks will include C-Cl, C-F, and aromatic C-H stretching and bending vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 175, with a characteristic M+2 isotope peak at m/z 177 due to the presence of the chlorine-37 isotope. Fragmentation patterns are expected to involve the loss of the nitro group (NO₂) and halogen atoms.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily driven by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAᵣ).

Nucleophilic Aromatic Substitution (SNAᵣ)

The fluorine atom at the 2-position is particularly susceptible to nucleophilic attack due to the activating effect of the adjacent nitro group. This makes the compound a valuable substrate for introducing a variety of nucleophiles at this position. Common nucleophiles include amines, alkoxides, and thiolates.

reactant [label="this compound"]; nucleophile [label="Nucleophile (Nu-H)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="2-Substituted-1-chloro-3-nitrobenzene"]; intermediate [label="Meisenheimer Complex", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

reactant -> intermediate [label=" + Nu-H"]; intermediate -> product [label=" - HF"]; nucleophile -> intermediate; }

Figure 2: Generalized pathway for nucleophilic aromatic substitution.

Experimental Protocol: Illustrative Nucleophilic Aromatic Substitution with an Amine

The following is a representative, step-by-step protocol for the reaction of a halogenated nitroaromatic compound with an amine, adapted for this compound. This protocol is intended as a guideline and may require optimization for specific amines and reaction scales.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: Add the desired amine (1.1 equivalents) to the solution. Follow this with the addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2 equivalents), to neutralize the hydrofluoric acid (HF) generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate), to obtain the pure N-substituted 2-amino-1-chloro-3-nitrobenzene derivative.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a pathway to 2-fluoro-3-chloroaniline. This transformation is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds.[6][7] Common reducing agents for this conversion include tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel.[8][9]

start [label="this compound"]; process [label="Reduction\n(e.g., Fe/HCl or H₂, Pd/C)"]; product [label="2-Fluoro-3-chloroaniline"];

start -> process; process -> product; }

Figure 3: Workflow for the reduction of the nitro group.

The resulting 2-fluoro-3-chloroaniline is a valuable intermediate that can undergo a wide range of further chemical modifications, such as diazotization followed by Sandmeyer reactions, or acylation to form amides.

Applications in Drug Development and Agrochemical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.[2] The presence of both chloro and fluoro substituents is a common feature in many modern pharmaceuticals and agrochemicals, as these halogens can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[10]

While specific examples of blockbuster drugs derived directly from this particular isomer are not prominently documented in publicly available literature, its structural motifs are present in various classes of bioactive compounds. The synthetic pathways described above, namely nucleophilic aromatic substitution and nitro group reduction, are fundamental transformations used in the construction of a wide array of active pharmaceutical ingredients (APIs).[11]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically useful building block characterized by its distinct pattern of halogen and nitro substituents. Its primary utility lies in its susceptibility to nucleophilic aromatic substitution at the fluorine-bearing carbon and the facile reduction of its nitro group. These chemical properties make it a valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research and development. A thorough understanding of its reactivity and proper handling are essential for its effective and safe use in the laboratory.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-3-fluoroaniline | 21397-08-0 [chemicalbook.com]

- 7. 3-Chloro-2-fluoroaniline | 2106-04-9 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. US2894035A - Preparation of m-chloroaniline - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-2-fluoro-3-nitrobenzene (CAS: 2106-49-2): Synthesis, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-Chloro-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, outlines a validated synthesis protocol, and explores its chemical reactivity, with a focus on nucleophilic aromatic substitution and nitro group reduction. Furthermore, it discusses the strategic importance of this molecule in drug discovery and development, supported by a thorough review of safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique synthetic utility of this versatile building block.

Introduction

This compound is a substituted aromatic compound whose strategic placement of chloro, fluoro, and nitro functional groups makes it a highly valuable intermediate in organic synthesis.[1][2][3] The interplay between the electron-withdrawing nitro group and the halogen substituents creates a unique reactivity profile, particularly for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed by medicinal chemists to introduce complex functionalities, making it a foundational building block for a range of bioactive molecules.[4] The presence of a fluorine atom is particularly noteworthy, as fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[4] This guide offers a senior scientist's perspective on the practical synthesis, handling, and application of this important chemical entity.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory or industrial setting. This compound is typically a yellow liquid or low-melting solid under standard conditions.[1][5]

| Property | Value | Source(s) |

| CAS Number | 2106-49-2 | [5][6] |

| Molecular Formula | C₆H₃ClFNO₂ | [5][6][7] |

| Molecular Weight | 175.54 g/mol | [5][8] |

| Appearance | Yellow to brown liquid/solid | [5][6] |

| Melting Point | 5 °C | [5][9] |

| Boiling Point | 106 °C @ 5 Torr | [1][5][9] |

| Density | ~1.5 g/cm³ | [5] |

| Flash Point | 99.6 °C | [1][5] |

| XLogP3 | 2.5 | [5][8] |

| Topological Polar Surface Area | 45.8 Ų | [5][8] |

| IUPAC Name | This compound | [6][8] |

| SMILES | C1=CC(=C(C(=C1)Cl)F)--INVALID-LINK--[O-] | [6][8] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves a halogen exchange (Halex) reaction, specifically the fluorination of 2,3-dichloronitrobenzene. This method is efficient and scalable, making it commercially viable. The use of a phase-transfer catalyst is critical for achieving high yield and purity.

Workflow: Synthesis via Halogen Exchange

Caption: Synthesis workflow for this compound.

Experimental Protocol: Fluorination of 2,3-Dichloronitrobenzene[5]

-

Step 1: Reagent Charging and Dehydration: Charge a four-necked flask with 2,3-dichloronitrobenzene (e.g., 2.08 mol). Heat to 140 °C. Add potassium fluoride (KF, e.g., 1.93 mol) and maintain the temperature at 140-150 °C under reduced pressure for 3 hours to ensure complete dehydration of the reagents and reaction vessel.

-

Causality: Water can hydrolyze the desired product and reduce the efficacy of the fluoride nucleophile. Rigorous dehydration is crucial for maximizing yield.

-

-

Step 2: Catalyst Addition: After dehydration, adjust the temperature to 140 °C. Between 150-160 °C, carefully add a phase-transfer catalyst such as tetramethylammonium chloride (e.g., 0.06 mol).

-

Causality: KF has poor solubility in the organic substrate. The quaternary ammonium salt acts as a phase-transfer catalyst, carrying the fluoride anion from the solid phase into the organic phase where the reaction occurs.

-

-

Step 3: Reaction Incubation: Heat the reaction mixture to 165 ± 5 °C and maintain for 8 hours. Monitor the reaction progress by a suitable method (e.g., GC-MS).

-

Step 4: Workup and Purification: After cooling, quench the reaction mixture with water. Separate the organic phase.

-

Step 5: Distillation: Purify the organic phase via fractional distillation. This step separates the final product from unreacted starting material, which can be recovered and recycled. The final product, this compound, is obtained with a purity often exceeding 99% and a yield of approximately 87.6%.[5]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from two primary reactive sites: the aromatic ring, which is activated for nucleophilic substitution, and the nitro group, which can be readily transformed.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of the nitro group, ortho to both halogens, significantly acidifies the ring protons and makes the ipso-carbons highly electrophilic. This renders the molecule susceptible to attack by nucleophiles. In SNAr reactions on this substrate, the fluorine atom is typically more reactive and serves as a better leaving group than chlorine. This is because fluorine's high electronegativity more effectively polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[10]

Caption: Generalized mechanism for SNAr on the title compound.

This is a simplified representation. The actual drawing would show the chemical structures.

Nitro Group Reduction

The nitro group can be easily reduced to an aniline derivative using standard reducing agents like SnCl₂, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in drug synthesis, as the resulting amino group is a versatile handle for constructing amides, sulfonamides, and heterocyclic rings.[4]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical starting material. Its derivatives are integral to various therapeutic areas. The presence of nitro, chloro, and fluoro groups in synthetic compounds is known to enhance biological activity against a range of targets.[11][12]

-

Pharmaceutical Intermediates: It is a precursor for synthesizing complex heterocyclic systems and other highly functionalized molecules. The reduction of the nitro group to an amine, followed by SNAr at the fluorine position, allows for the sequential and controlled introduction of different functionalities, a key strategy in building drug candidates.[2][3][4]

-

Agrochemicals: Similar to pharmaceuticals, this compound is used to create novel pesticides and herbicides.[2][3]

-

Material Science: Halogenated nitroaromatics can be used in the synthesis of specialty polymers and dyes.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

GHS Hazard Classification: [7][8][13][14]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled).[7][8][13]

-

Skin Irritation: Category 2 (Causes skin irritation).[7][8][13]

-

Eye Irritation: Category 2 (Causes serious eye irritation).[7][8][13]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[7][14]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14]

-

Avoid contact with skin, eyes, and clothing. Avoid breathing mist, gas, or vapors.[13][14]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Store locked up.[13]

Spectroscopic Profile

While experimental spectra should always be used for confirmation, the expected spectroscopic data can be predicted based on the molecule's structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | The spectrum would show three signals in the aromatic region (approx. 7.0-8.5 ppm), each corresponding to a single proton. The signals would exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus. |

| ¹³C NMR | Expect six distinct signals for the aromatic carbons. The carbons bonded to fluorine and chlorine will show characteristic shifts and, in the case of the C-F bond, splitting due to C-F coupling. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the ortho-chloro and ortho-nitro substituents. |

| IR Spectroscopy | Key peaks would include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-Cl, C-F, and C-H aromatic stretches would also be present. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z 175. The isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. |

Conclusion

This compound is a synthetically powerful and commercially significant chemical intermediate. Its value lies in the predictable and versatile reactivity conferred by its unique substitution pattern. A comprehensive understanding of its synthesis, reactivity profile, and handling requirements, as detailed in this guide, is essential for any scientist or researcher aiming to utilize this building block for the efficient and safe development of novel pharmaceuticals, agrochemicals, and other advanced materials.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound , 97% , 2106-49-2 - CookeChem [cookechem.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. H61989.14 [thermofisher.com]

- 7. fishersci.at [fishersci.at]

- 8. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. youtube.com [youtube.com]

- 11. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. chemscene.com [chemscene.com]

Spectroscopic Characterization of 1-Chloro-2-fluoro-3-nitrobenzene: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Chloro-2-fluoro-3-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given the absence of readily available, consolidated spectral data for this specific molecule in public databases, this document serves as an in-depth predictive analysis grounded in fundamental spectroscopic principles and comparative data from analogous halogenated nitroaromatic compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that significantly influences its electronic environment and, consequently, its spectroscopic signatures. The presence of three distinct substituents—a weakly deactivating chloro group, a strongly deactivating and π-donating fluoro group, and a strongly deactivating nitro group—results in a complex interplay of inductive and resonance effects. These effects are critical for the precise assignment of signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous characterization.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to the protons at positions C4, C5, and C6. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and halogen substituents. The nitro group, being a strong deactivating group, will deshield adjacent protons.

Experimental Protocol (Hypothetical):

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.9 - 8.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |

| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-H) ≈ 1-2 Hz |

| H-5 | 7.3 - 7.5 | Triplet of doublets (td) | ³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 2-3 Hz |

Causality of Assignments:

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to the most downfield chemical shift. It will be split by H-5 (³J, typical ortho coupling) and the fluorine at C-2 (⁴J, meta coupling).

-

H-4: This proton is para to the fluorine and meta to the nitro and chloro groups. Its chemical shift will be downfield due to the cumulative electron-withdrawing effects. It will be split by H-5 (³J) and potentially a small long-range coupling to H-6 (⁴J).

-

H-5: This proton is ortho to the chloro group and meta to the nitro and fluoro groups. It will appear as the most upfield of the aromatic protons. It will be split by both H-4 and H-6 (³J), and also show a smaller coupling to the fluorine at C-2 (⁵J, para coupling).[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹J(C-F)).

Experimental Protocol (Hypothetical):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling Constant (J, Hz) |

| C-2 | 155 - 160 | ¹J(C-F) ≈ 240 - 260 |

| C-3 | 145 - 150 | ²J(C-F) ≈ 20 - 25 |

| C-1 | 125 - 130 | ²J(C-F) ≈ 20 - 25 |

| C-6 | 130 - 135 | ³J(C-F) ≈ 5 - 10 |

| C-4 | 120 - 125 | ³J(C-F) ≈ 3 - 5 |

| C-5 | 128 - 132 | ⁴J(C-F) ≈ 1 - 3 |

Causality of Assignments:

-

C-2: The carbon directly bonded to fluorine will be significantly downfield and exhibit a large one-bond C-F coupling, which is a hallmark of fluorinated aromatic compounds.[4]

-

C-3: This carbon is attached to the nitro group and will be deshielded. It will also show a two-bond coupling to the fluorine.

-

C-1: The carbon bearing the chlorine atom will also be deshielded and show a two-bond coupling to the fluorine.

-

C-6, C-4, C-5: The remaining carbons will appear in the typical aromatic region, with their specific shifts influenced by the combined electronic effects of the substituents. Their assignment can be confirmed through 2D NMR techniques like HSQC and HMBC.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.[5] For this compound, a single resonance is expected.

Experimental Protocol (Hypothetical):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

An external reference, such as CFCl₃ (δ 0.0 ppm), is typically used.

Predicted ¹⁹F NMR Data: The chemical shift for the fluorine atom is expected to be in the range of -110 to -130 ppm.[6][7] The exact position is influenced by the ortho chloro and nitro groups. The signal in a proton-coupled spectrum would appear as a complex multiplet due to couplings with H-6, H-5, and H-4.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be those of the aromatic ring, the nitro group, and the carbon-halogen bonds.

Experimental Protocol (Hypothetical):

-

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1585 | Aromatic C=C stretch | Medium |

| 1550 - 1475 | Asymmetric NO₂ stretch | Strong |

| 1500 - 1400 | Aromatic C=C stretch | Medium |

| 1360 - 1290 | Symmetric NO₂ stretch | Strong |

| 1250 - 1000 | C-F stretch | Strong |

| 850 - 550 | C-Cl stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Interpretation of the IR Spectrum:

-

The most prominent features will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[8][9][10][11]

-

The C-F and C-Cl stretching vibrations will also produce strong bands in the fingerprint region.[12]

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C=C stretching vibrations of the ring will appear in the 1600-1400 cm⁻¹ region.[13][14][15]

-

The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Hypothetical):

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

-

Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Fragmentation:

The molecular ion peak (M⁺) will be observed at m/z 175, with a characteristic M+2 peak at m/z 177 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Major Predicted Fragments:

| m/z | Fragment |

| 175/177 | [M]⁺ |

| 145/147 | [M - NO]⁺ |

| 129/131 | [M - NO₂]⁺ |

| 111 | [C₆H₃FCl]⁺ from loss of NO₂ |

| 99 | [C₅H₃F]⁺ from loss of NO₂ and Cl |

| 75 | [C₆H₃]⁺ |

Fragmentation Pathway: The fragmentation of aromatic nitro compounds often involves the loss of the nitro group as NO₂ (mass 46) or NO (mass 30).[17][18] Subsequent fragmentation would involve the loss of the chlorine atom (mass 35/37) and potentially the fluorine atom (mass 19). The fragmentation process is a type of chemical dissociation where the removal of an electron from the molecule leads to ionization.[19]

Caption: Predicted major fragmentation pathway for this compound under electron ionization.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established principles of spectroscopy and data from analogous compounds, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this important chemical intermediate. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, offer a robust framework for experimental verification.

References

- 1. 3-CHLORO-2-FLUORONITROBENZENE | 2106-49-2 [chemicalbook.com]

- 2. Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. azom.com [azom.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-2-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-fluoro-3-nitrobenzene is a halogenated nitroaromatic compound with significant potential as a building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its reactivity and intermolecular interactions are intrinsically linked to its three-dimensional structure and conformational preferences. This guide provides a comprehensive analysis of the molecular structure and conformation of this compound, drawing upon experimental data from analogous compounds and established principles of computational chemistry. We will delve into the steric and electronic factors governing its geometry, outline a robust synthetic pathway, and discuss its spectroscopic characteristics. This document is intended to serve as a foundational resource for researchers utilizing this versatile chemical intermediate.

Introduction: The Significance of a Trisubstituted Benzene

This compound, with the chemical formula C₆H₃ClFNO₂, belongs to a class of compounds that are pivotal in organic synthesis.[1][2] The specific arrangement of its substituents—a chloro, a fluoro, and a nitro group in adjacent positions on a benzene ring—creates a unique electronic and steric environment. This environment dictates the molecule's reactivity in nucleophilic aromatic substitution, reduction of the nitro group, and other transformations essential for the synthesis of more complex molecules. Understanding the subtle interplay between these groups, which influences the planarity of the nitro group and the overall molecular conformation, is critical for predicting reaction outcomes and designing new synthetic routes.

Molecular Structure and Conformational Analysis

The spatial arrangement of the substituents on the benzene ring in this compound is a subject of considerable interest. The primary determinant of its conformation is the steric hindrance imposed by the three adjacent bulky groups.

Steric Hindrance and the Nitro Group Torsion

In an unsubstituted nitrobenzene, the nitro group tends to be coplanar with the benzene ring to maximize resonance stabilization. However, when bulky substituents are present in the ortho positions, steric repulsion forces the nitro group to twist out of the plane of the ring. This rotation disrupts the π-conjugation between the nitro group and the aromatic system, which has significant implications for the molecule's electronic properties and reactivity.

A key piece of evidence for this phenomenon comes from the X-ray crystallographic study of the closely related compound, 1-chloro-2-methyl-3-nitrobenzene.[3][4][5] In this molecule, the chloro, methyl, and nitro groups are also situated adjacent to one another. The crystal structure reveals that the mean plane of the nitro group is twisted away from the mean plane of the benzene ring by a dihedral angle of 38.81(5)°.[3][5] This significant deviation from planarity is a direct consequence of the steric strain between the nitro group and the adjacent chloro and methyl groups.

Given that the van der Waals radius of a fluorine atom (1.47 Å) is smaller than that of a methyl group (2.0 Å), it is reasonable to infer that the torsional angle in this compound will also be substantial, albeit potentially slightly less than the 38.81° observed in the methyl analog. The presence of both a chloro and a fluoro group ortho to the nitro group creates a crowded environment, making a non-planar conformation highly probable.

A Model for Conformational Analysis Workflow

The determination of the preferred conformation of a molecule like this compound can be approached through a combination of experimental and computational methods. The following workflow illustrates a typical process:

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-Chloro-2-fluoro-3-nitrobenzene

Abstract

1-Chloro-2-fluoro-3-nitrobenzene is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of three distinct functional groups—a nitro group, a chlorine atom, and a fluorine atom—creates a unique electronic landscape that dictates its reactivity. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, grounded in the fundamental principles of physical organic chemistry. We will dissect the interplay of inductive and resonance effects to predict reaction outcomes and provide a framework for synthetic chemists to strategically exploit this molecule's potential.

Introduction: The Electronic Architecture of a Complex Arene

The reactivity of a substituted benzene ring is not merely a sum of its parts; it is a complex interplay of competing electronic effects. In this compound, the benzene core is subjected to the influence of two halogens and a strongly deactivating nitro group. Understanding the specific nature of these influences is paramount to predicting which positions on the ring are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

-

Nucleophilic Sites: Regions of high electron density, prone to attack by electrophiles. In this molecule, this primarily refers to the potential for the aromatic ring to act as a nucleophile in Electrophilic Aromatic Substitution (SEAr).

-

Electrophilic Sites: Regions of low electron density, which are susceptible to attack by nucleophiles. For this molecule, this refers to the carbon atoms of the aromatic ring, which can be attacked in Nucleophilic Aromatic Substitution (SNAr) reactions.

This guide will demonstrate that the cumulative effect of the substituents renders the ring highly electron-deficient, making it an excellent substrate for SNAr and a very poor one for SEAr.

Analysis of Substituent Electronic Effects

The directing and activating or deactivating properties of each substituent are governed by two primary electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.[1][2][3]

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the electronegativity of the substituent.[3][4] All three substituents on our target molecule are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. The strength of this effect follows the order of electronegativity: F > Cl, with the NO₂ group also being a powerful -I group.

-

Resonance Effect (±R): This effect involves the donation or withdrawal of electron density through the pi (π) system via delocalization of lone pairs or pi electrons.[2][5]

-

Halogens (Cl, F): Possess lone pairs that can be donated to the ring (+R effect). This donation increases electron density primarily at the ortho and para positions. However, for halogens, the -I effect dominates the +R effect, making them net deactivators of the ring for electrophilic attack.[1]

-

Nitro Group (NO₂): Acts as a powerful electron-withdrawing group through resonance (-R effect), pulling electron density out of the ring. This effect strongly deactivates the ring and is most pronounced at the ortho and para positions, leaving the meta position relatively less electron-deficient.[4]

-

The following diagram illustrates the primary electronic forces at play.

Caption: Dominant electronic effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr): Identifying the Primary Electrophilic Site

The combined electron-withdrawing power of the three substituents makes the aromatic ring highly electrophilic and thus primed for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the key determinant of the reaction's feasibility and regioselectivity.

Core Principle: SNAr is dramatically accelerated when a strong electron-withdrawing group (like NO₂) is positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing the intermediate.[6][7]

Let's analyze the positions in this compound:

-

Attack at C1 (Chloro position): The nitro group is meta to the chlorine atom. In this configuration, the nitro group cannot stabilize the negative charge of the intermediate through resonance.[7] Stabilization relies only on the less effective inductive effect.

-

Attack at C2 (Fluoro position): The nitro group is ortho to the fluorine atom. This is the ideal arrangement for SNAr. When a nucleophile attacks C2, the resulting negative charge can be delocalized directly onto the oxygen atoms of the adjacent nitro group, providing significant resonance stabilization to the Meisenheimer complex.[6][8]

Experimental Workflow: SNAr Reaction

The following diagram illustrates the validated mechanism for SNAr at the most reactive site, C2.

Caption: Generalized workflow for SNAr on this compound.

Electrophilic Aromatic Substitution (SEAr): A Highly Disfavored Reaction

In Electrophilic Aromatic Substitution (SEAr), the aromatic ring acts as the nucleophile, attacking a strong electrophile (E⁺).[11][12] The presence of three powerful deactivating groups on this compound makes the ring extremely electron-poor and therefore a very weak nucleophile.

Core Principle: SEAr reactions are significantly retarded by electron-withdrawing groups.[2][3] Performing an SEAr on this substrate would require exceptionally harsh conditions, and yields would likely be very low.

However, for the purpose of a complete theoretical analysis, we can predict the least disfavored site for a hypothetical electrophilic attack by examining the directing effects of the substituents on the available positions (C4, C5, C6).

-

Chloro Group (at C1): An ortho, para-director. It directs towards C2 (blocked), C6 (ortho), and C4 (para).

-

Fluoro Group (at C2): An ortho, para-director. It directs towards C1 (blocked), C3 (blocked), and C5 (para).

-

Nitro Group (at C3): A meta-director. It directs towards C1 (blocked) and C5 (meta).

Consensus of Directing Effects:

-

Position C4: Directed only by the para effect of the chlorine.

-

Position C5: Directed by both the para effect of the fluorine and the meta effect of the nitro group. This reinforcement makes C5 the most likely, albeit still highly deactivated, site for substitution.

-

Position C6: Directed only by the ortho effect of the chlorine. Steric hindrance from the adjacent C1-chloro group may also disfavor this position.

Caption: Directing influences for a hypothetical SEAr reaction.

Summary of Reactivity

The following table summarizes the predicted reactivity at each available carbon position on the this compound ring.

| Carbon Position | Attached Group | Reactivity towards Nucleophiles (SNAr) | Reactivity towards Electrophiles (SEAr) | Justification |

| C1 | Cl | Low | Blocked | Nitro group is meta; poor stabilization for SNAr. |

| C2 | F | High (Primary Site) | Blocked | Nitro group is ortho; provides excellent resonance stabilization for the Meisenheimer complex. |

| C3 | NO₂ | Blocked | Blocked | Site of the primary deactivating group. |

| C4 | H | Very Low | Very Low (Minor Site) | Not activated for SNAr. Directed only by Cl for SEAr. |

| C5 | H | Very Low | Low (Least Deactivated Site) | Not activated for SNAr. Directed by both F (para) and NO₂ (meta) for SEAr. |

| C6 | H | Very Low | Very Low (Minor Site) | Not activated for SNAr. Directed by Cl (ortho); potential steric hindrance. |

Conclusion for Drug Development Professionals

For researchers in synthetic and medicinal chemistry, this compound serves as a valuable building block, but only when its reactivity is correctly understood. The key takeaway is its predisposition for regioselective nucleophilic aromatic substitution at the C2 position , displacing the fluorine atom. This reaction pathway provides a reliable method for introducing a wide variety of nucleophilic moieties (e.g., amines, alkoxides, thiolates) ortho to a nitro group, a common structural motif in pharmacologically active compounds. Conversely, attempts to functionalize the ring through electrophilic substitution are ill-advised and unlikely to yield productive results. Strategic exploitation of the powerful activating effect of the ortho-nitro group is the most efficient and logical approach to the synthetic manipulation of this molecule.

References

- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jove.com [jove.com]

- 5. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 6. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

- 7. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

1-Chloro-2-fluoro-3-nitrobenzene safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 1-Chloro-2-fluoro-3-nitrobenzene

For professionals in research and pharmaceutical development, the introduction of novel reagents is a constant. Among these is this compound (CAS No. 2106-49-2), a halogenated nitroaromatic compound valuable as a synthetic intermediate.[1][2][3][4][5] Its utility, however, is matched by a significant hazard profile that demands a comprehensive and nuanced understanding for safe handling. This guide moves beyond standard Safety Data Sheet (SDS) compliance, offering a deeper, scientifically-grounded perspective on risk mitigation for researchers and laboratory personnel.

The Chem-Bio Hazard Profile: Understanding the "Why"

This compound is classified as a hazardous substance, primarily due to its acute toxicity, irritant properties, and potential for target organ effects.[1][6][7][8] The molecular structure—a benzene ring substituted with a nitro group and two different halogens—is key to understanding its reactivity and toxicity. The electron-withdrawing nature of the nitro group and halogens makes the aromatic ring susceptible to nucleophilic substitution, a property exploited in synthesis but also one that can lead to unwanted reactions with biological macromolecules.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the chemical's dangers. The consensus classification from multiple authoritative sources is summarized below.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning | |

| Acute Toxicity, Inhalation | 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled | Danger or Warning | or |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |

The variation in the Inhalation Toxicity category (3 or 4) across different suppliers underscores the importance of consulting the specific SDS for the material in hand, as purity and formulation can influence toxicological properties.

Physical & Chemical Properties: The Foundation of Safe Handling

Understanding the physical state and properties is fundamental to preventing exposure.

| Property | Value | Significance for Handling |

| Molecular Formula | C₆H₃ClFNO₂ | - |

| Molecular Weight | 175.54 g/mol | Influences vapor density. |

| Appearance | Colorless to yellow crystal or liquid | The substance can be solid or liquid at ambient lab temperatures.[1][2] |

| Melting Point | 36 - 40 °C | May melt during storage in warm conditions, changing handling procedures (solid vs. liquid).[1] |

| Boiling Point | ~106 °C @ 5 mmHg | Low volatility under standard conditions, but vapor pressure increases with temperature.[1][9] |

| Solubility | Insoluble in water; Soluble in some organic solvents.[2] | Water is not an effective solvent for cleanup. Spills can contaminate aqueous environments. |

The melting point is critically important. A laboratory's ambient temperature can determine whether one is handling a crystalline solid or a liquid, which dictates the risk of dust inhalation versus vapor inhalation or splash hazards.

The Hierarchy of Controls: A Proactive Approach to Exposure Prevention

The most effective safety strategy is a multi-layered approach that prioritizes eliminating hazards over relying solely on personal protective equipment (PPE). This "Hierarchy of Controls" is a foundational concept in laboratory safety.

Caption: The Hierarchy of Controls prioritizes systematic hazard reduction.

For this compound, engineering controls are paramount. All handling of this substance, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Standard Operating Procedures: From Storage to Disposal

A self-validating safety protocol relies on detailed, clear, and logical procedures.

Handling and Storage Protocol

-

Pre-Handling Assessment : Before use, confirm the location of the nearest safety shower, eyewash station, and spill kit.[1] Read the substance-specific SDS.

-

Engineering Controls : All manipulations must occur in a certified chemical fume hood with the sash at the lowest practical height.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles with side shields.[1]

-

Hand Protection : Wear chemically-resistant gloves (e.g., nitrile gloves, though consult the manufacturer's resistance chart for breakthrough times). Discard gloves immediately if contamination is suspected.

-

Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[1]

-

-

Safe Handling :

-

Storage :

Disposal Protocol

Chemical waste management is a critical, regulated aspect of the laboratory workflow.

-

Waste Segregation : All waste contaminated with this compound, including disposable labware, gloves, and absorbent materials, must be collected in a dedicated, labeled hazardous waste container.

-

Container Management : Keep the waste container tightly closed and store it in a designated satellite accumulation area.

-

Disposal Request : Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[1][6] Do not dispose of it down the drain or in regular trash.[7][10]

Emergency Response Protocols: A Decision-Based Approach

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

The immediate actions taken after an exposure are critical. The following flowchart outlines the necessary steps.

Caption: First-aid response flowchart for different exposure routes.

Causality Note : For skin contact, immediate and thorough washing is crucial to remove the substance and minimize absorption.[1][6][7] For ingestion, vomiting is not induced because of the risk of aspiration of the chemical into the lungs, which can cause further damage.[6]

Accidental Release (Spill) Response

-

Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Control Vapors & Ignition Sources : Ensure adequate ventilation (if safe to do so) and remove all sources of ignition.[6]

-

Assess the Spill : Determine the size and nature of the spill. Do not attempt to clean a large spill or any spill you are not trained or equipped to handle. Contact your EHS office immediately.

-

Cleanup Protocol (for small, manageable spills) :

-

Don appropriate PPE (respirator, chemical-resistant gloves, splash goggles, protective clothing).

-

Contain the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[1][11][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[6]

-

Decontaminate the spill area with a suitable solvent (e.g., scrubbing with alcohol), followed by soap and water.[1] Collect all decontamination materials as hazardous waste.

-

Wash hands and any exposed skin thoroughly after cleanup is complete.

-

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][6][7] Avoid using a heavy water stream, which could scatter the material.[11][12]

-

Hazardous Combustion Products : Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[7]

-

Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][6][7]

Conclusion

This compound is a valuable chemical intermediate whose safe use hinges on a robust and proactive safety culture. By moving beyond mere compliance and understanding the scientific principles behind safety protocols—from the chemical's intrinsic properties to the logic of emergency responses—researchers can effectively mitigate risks. Adherence to the hierarchy of controls, implementation of detailed standard operating procedures, and preparedness for emergencies are the cornerstones of responsible chemical stewardship in a high-stakes research and development environment.

References

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound - CAS:2106-49-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.at [fishersci.at]

- 8. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. lobachemie.com [lobachemie.com]

- 12. lobachemie.com [lobachemie.com]

The Strategic Utility of 1-Chloro-2-fluoro-3-nitrobenzene Derivatives in Industrial Synthesis: A Technical Guide

Introduction: The Unseen Workhorses of Modern Chemistry

In the vast landscape of industrial organic synthesis, certain molecules, though not headline-grabbing final products, form the critical backbone of complex molecular construction. 1-Chloro-2-fluoro-3-nitrobenzene and its isomers are archetypal examples of such foundational intermediates. Their unique substitution pattern—a trifecta of a nitro group and two different halogens on a benzene ring—creates a versatile platform for a multitude of chemical transformations. The interplay of the electron-withdrawing nitro group and the distinct reactivities of the chloro and fluoro substituents allow for highly specific and controlled reactions, a cornerstone of modern pharmaceutical and agrochemical development. This guide provides an in-depth exploration of the industrial applications of these derivatives, grounded in the principles of chemical reactivity and supported by detailed synthetic protocols. We will delve into the causality behind their use, offering not just a list of applications, but a rationale for their efficacy as key building blocks in molecules that impact global health and food security.

Core Principles of Reactivity: A Chemist's Perspective

The industrial utility of chlorofluoronitrobenzene derivatives is fundamentally dictated by the electronic and steric effects of their substituents. The nitro group, being a powerful electron-withdrawing group, activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[1][2] This is the cornerstone of their reactivity profile. The negative charge of the intermediate Meisenheimer complex, formed during SNAr, is stabilized by the resonance effect of the nitro group, particularly when it is positioned ortho or para to the leaving group.[1][3]

The differential reactivity of the halogen atoms is also a key feature. While fluorine is more electronegative, the carbon-fluorine bond is stronger than the carbon-chlorine bond. However, in SNAr reactions, fluoride is often a better leaving group than chloride due to its ability to stabilize the negative charge in the transition state. This allows for selective displacement of one halogen over the other, a feature that is heavily exploited in multi-step syntheses.

The nitro group itself can be readily reduced to an amine, opening up another vast avenue of chemical transformations, such as diazotization and coupling reactions, or the formation of amides and heterocyclic rings.[4] This dual functionality—SNAr reactivity and the latent amine—makes these molecules exceptionally valuable starting points for complex target molecules.

Pharmaceutical Applications: Building Blocks for Life-Saving Drugs

The precise architecture of modern pharmaceuticals often requires starting materials that offer a high degree of control over substituent placement. Chlorofluoronitrobenzene derivatives, particularly 3-chloro-4-fluoroaniline (derived from the reduction of 3-chloro-4-fluoronitrobenzene), have emerged as indispensable intermediates in the synthesis of several blockbuster drugs.[4][5]

Kinase Inhibitors in Oncology: The Case of Gefitinib and Lapatinib

Gefitinib and Lapatinib are crucial tyrosine kinase inhibitors used in cancer therapy, targeting the EGFR and HER2 signaling pathways.[6][7] The 3-chloro-4-fluoroaniline moiety is a key component of their structures, contributing to their binding affinity and pharmacokinetic properties.

The synthesis of Gefitinib involves the nucleophilic aromatic substitution of a chlorinated quinazoline precursor with 3-chloro-4-fluoroaniline.[7][8]

Experimental Protocol: Synthesis of Gefitinib from 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline [7]

-

Reaction Setup: In a suitable reaction vessel, suspend 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol.

-

Addition of Amine: Add 3-chloro-4-fluoroaniline (2.3 equivalents) to the stirred suspension.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Isolation: The resulting precipitate (Gefitinib base) is collected by filtration, washed with isopropanol, and dried.

Lapatinib synthesis also utilizes 3-chloro-4-fluoroaniline as a key building block. A common route involves the initial preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline, which is then coupled with a quinazoline moiety.[6][9]

Experimental Protocol: Synthesis of a Lapatinib Intermediate [6]

-

Intermediate Formation: A solution of 3-chloro-4-fluoroaniline in isopropanol is added to a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol.

-

Reaction: The reaction mixture is heated to approximately 66°C and maintained at that temperature for about 1 hour.

-

Isolation: The mixture is then cooled, and the product, N-(3-chloro-4-fluorophenyl)-6-iodoquinazolin-4-amine, is isolated by filtration. This intermediate is then carried forward in subsequent steps to yield Lapatinib.

Caption: Synthetic workflow for Gefitinib.

Fluoroquinolone Antibiotics: The Backbone of Ciprofloxacin

Fluoroquinolones are a class of broad-spectrum antibiotics that are vital in treating a range of bacterial infections.[5] The synthesis of Ciprofloxacin , one of the most widely used antibiotics in this class, can be achieved starting from 3-chloro-4-fluoroaniline.[10] The synthesis involves the construction of the quinolone core through a series of condensation and cyclization reactions.

Synthetic Pathway Overview for Ciprofloxacin [10]

-

Condensation: 3-chloro-4-fluoroaniline is condensed with diethyl ethoxymethylenemalonate.

-

Cyclization: The resulting intermediate undergoes thermal cyclization to form the quinolone ring system.

-

N-alkylation: The quinolone core is then N-alkylated with chlorocyclopropane.

-

Piperazine Addition: The chlorine atom at the 7-position is substituted with piperazine.

-

Hydrolysis: Finally, the ester group is hydrolyzed to the carboxylic acid, yielding ciprofloxacin.

Caption: Ciprofloxacin synthesis pathway.

Agrochemical Applications: Protecting Global Food Supplies

The same principles of controlled reactivity make chlorofluoronitrobenzene derivatives essential in the agrochemical industry for the synthesis of herbicides and fungicides.[7][11]

Herbicides: The Synthesis of Fluthiacet-methyl

Fluthiacet-methyl is a selective post-emergence herbicide used for the control of broadleaf weeds in crops like corn and soybeans.[12] Its synthesis utilizes an intermediate derived from 4-chloro-2-fluoronitrobenzene. The synthesis proceeds via the formation of 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester, which is then condensed with a heterocyclic component.[13]

Experimental Protocol: Synthesis of Fluthiacet-methyl [13]

-

Reaction Setup: In a reaction vessel, add anhydrous methanol, an acid catalyst (e.g., propionic acid), and tetrahydro-[4][14][15]thiadiazolo[3,4-α]pyridazine-1,3-dione.

-

Addition of Amine: Heat the mixture to reflux and add 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester in batches.

-

Reaction: Continue to reflux for several hours.

-

Isolation: After the reaction is complete, the solvent is removed by rotary evaporation, and the resulting solid is purified by recrystallization to yield fluthiacet-methyl.

Caption: Synthetic workflow for Fluthiacet-methyl.

Dye and Pigment Synthesis: A Splash of Color

The transformation of the nitro group in chlorofluoronitrobenzene derivatives into an amino group provides a gateway to the synthesis of azo dyes.[16] Azo dyes are the largest class of synthetic colorants and are characterized by the -N=N- chromophore.[17] The synthesis is a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich component.

Experimental Protocol: Synthesis of (E)-1-((3-chloro-4-fluorophenyl)diazenyl)naphthalen-2-ol [16]

-

Part 1: Diazotization of 3-Chloro-4-fluoroaniline

-

Suspension: Suspend 3-chloro-4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and deionized water.

-

Cooling: Cool the suspension to 0-5°C in an ice bath with constant stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1 equivalent) in cold deionized water. Add this solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5°C. A clear solution of the diazonium salt will form.

-

-

Part 2: Azo Coupling

-